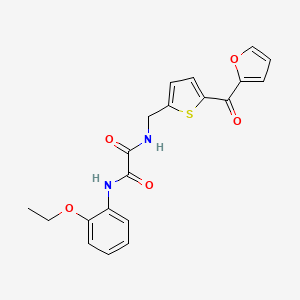
N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound that has attracted significant attention due to its potential biological activities, particularly in medicinal chemistry. The compound features a complex structure that integrates both furan and thiophene moieties, which are known for their diverse chemical reactivity and biological properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The unique structure of this compound includes:
- Furan and Thiophene Rings : These aromatic systems contribute to the compound's chemical reactivity.
- Oxalamide Linkage : This functional group enhances the compound's ability to interact with biological targets.
Table 1: Structural Features
| Component | Description |
|---|---|
| Furan Ring | Provides diverse reactivity |
| Thiophene Ring | Enhances biological activity |
| Oxalamide Group | Facilitates interaction with biological targets |
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit various enzymes, which may lead to therapeutic effects in diseases characterized by enzyme dysregulation.
- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Cytotoxicity Assessment : In vitro assays revealed that the compound showed low cytotoxicity in normal cell lines while effectively reducing viability in various cancer cell lines, indicating a selective anticancer effect .
- Mechanistic Studies : Further research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, underscoring its potential as a chemotherapeutic agent .
Table 2: Summary of Biological Activities
Propiedades
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-2-26-15-7-4-3-6-14(15)22-20(25)19(24)21-12-13-9-10-17(28-13)18(23)16-8-5-11-27-16/h3-11H,2,12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJIJAPYBIRILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














